XE169 protein

Enzyme substrate specificity Non-histone demethylation targets KDM5 family profiling

The compound designated XE169 protein (CAS 154609-99-1) refers to the recombinant or purified form of human lysine-specific demethylase 5C (KDM5C), also cataloged under synonyms including JARID1C, SMCX, MRXJ, and DXS1272E. This full-length protein comprises 1,560 amino acids (predicted two isoforms of 1,557 and 1,560 amino acids due to alternative splicing), exhibits a molecular weight of approximately 181 kDa, and contains one ARID domain, one JmjC domain, one JmjN domain, and two PHD-type zinc fingers.

Molecular Formula C8H10N2O2
Molecular Weight 0
CAS No. 154609-99-1
Cat. No. B1174875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXE169 protein
CAS154609-99-1
SynonymsXE169 protein
Molecular FormulaC8H10N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XE169 Protein (CAS 154609-99-1) - KDM5C Histone Demethylase: Product Identity and Functional Classification


The compound designated XE169 protein (CAS 154609-99-1) refers to the recombinant or purified form of human lysine-specific demethylase 5C (KDM5C), also cataloged under synonyms including JARID1C, SMCX, MRXJ, and DXS1272E [1]. This full-length protein comprises 1,560 amino acids (predicted two isoforms of 1,557 and 1,560 amino acids due to alternative splicing), exhibits a molecular weight of approximately 181 kDa, and contains one ARID domain, one JmjC domain, one JmjN domain, and two PHD-type zinc fingers [1] [2]. KDM5C/XE169 functions as a 2-oxoglutarate and Fe(II)-dependent histone lysine demethylase that specifically removes di- and tri-methyl modifications from lysine 4 of histone H3 (H3K4me2/3), a chromatin mark associated with active gene transcription, while lacking activity toward H3K4me1, H3K9, H3K27, H3K36, H3K79, or H4K20 [2] [3]. The gene encoding XE169 is located on the X chromosome (Xp11.22-p11.21) and notably escapes X-inactivation, a rare regulatory feature among X-linked genes [1] [4]. Commercially available recombinant preparations are typically expressed in Sf9 insect cells via baculovirus systems with N-terminal FLAG- and His-tags and demonstrate specific enzymatic activity values suitable for inhibitor screening and selectivity profiling applications [2] .

Why XE169 Protein (KDM5C) Cannot Be Replaced by Other KDM5 Family Demethylases in Experimental Workflows


Although XE169 protein (KDM5C) shares the same catalytic core architecture and H3K4me2/3 substrate specificity with KDM5A, KDM5B, and KDM5D, substitution among these family members introduces significant experimental variability due to quantitatively distinct enzymatic kinetics, differential non-histone substrate recognition profiles, isoform-selective inhibitor responses, and unique accessory domain regulatory mechanisms [1] [2]. The KDM5 family exhibits divergent substrate preference motifs when screened against permutated peptide libraries, with each isoform displaying unique recognition patterns that predict distinct sets of non-histone protein targets [1]. Furthermore, small-molecule inhibitors and peptide-based antagonists demonstrate KDM5C-selective potency profiles that are not transferable across family members; a compound optimized against KDM5A or KDM5B may exhibit markedly reduced efficacy against KDM5C [2] [3]. At the structural level, the ARID and PHD1 accessory domains of KDM5C exert opposing regulatory effects on nucleosome demethylation that are not conserved in other KDM5 isoforms, and mutations within these domains (including those linked to X-linked intellectual disability) uniquely alter KDM5C chromatin recognition specificity without equivalently affecting KDM5A or KDM5B [4]. Additionally, XE169/KDM5C exhibits a distinctive genetic property—escape from X-chromosome inactivation—that has no counterpart among most X-linked genes, conferring unique utility as an internal control in clonality and X-inactivation studies [5]. These quantitative and functional divergences render generic substitution scientifically invalid for experiments requiring isoform-specific conclusions or for assays where KDM5C selectivity is an endpoint.

XE169 Protein (KDM5C) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


KDM5C vs KDM5A/B/D: Distinct Substrate Recognition Motifs from Permutated Peptide Library Screening

A systematic characterization of recombinant KDM5A, KDM5B, KDM5C, and KDM5D using a library of 180 permutated peptide substrates (systematically altered from the wild-type H3K4me3 sequence) revealed that each KDM5 family member possesses a distinct substrate recognition motif. The recognition motif for KDM5C is quantitatively distinguishable from those of KDM5A, KDM5B, and KDM5D, as established by comparative activity profiling across the permutated library [1]. Using these isoform-specific recognition motifs, the study predicted and validated distinct sets of non-histone protein substrates for each KDM5 demethylase; KDM5C's unique recognition profile predicts a non-overlapping set of high-confidence substrates compared to KDM5A/B/D [1]. This differentiation is critical because 66 high-ranking non-histone substrates were identified across the KDM5 family, with isoform-specific activity profiles meaning that a substrate demethylated efficiently by KDM5C may show negligible activity with KDM5A or KDM5B [1].

Enzyme substrate specificity Non-histone demethylation targets KDM5 family profiling

KDM5C Enzyme Kinetics: Substrate Km Value of 5.4 ± 0.5 μM for H3K4me3 Demethylation

KDM5C demonstrates a Michaelis-Menten constant (Km) of 5.4 ± 0.5 μM for H3K4me3 substrate as reported in comparative kinetic analyses of lysine demethylases [1]. This Km value represents the substrate concentration at which KDM5C operates at half-maximal velocity and serves as a quantitative benchmark for assay optimization and inhibitor screening studies. The value is derived from biochemical characterization using recombinant human KDM5C enzyme and H3K4me3 peptide substrate under standardized demethylase assay conditions [1].

Enzyme kinetics Michaelis-Menten parameters Demethylase assay optimization

KDM5C-Selective Peptide Inhibitor Demonstrates Isoform Specificity Over KDM5 Family Members

A recently developed peptide inhibitor targeting KDM5C demethylase activity demonstrates remarkable selectivity for KDM5C over other KDM5 family members (KDM5A, KDM5B, KDM5D) [1]. The inhibitor, designed through systematic peptide array optimization and validated in both biochemical and cellular contexts, shows preferential inhibition of KDM5C while sparing other isoforms [1]. This selectivity profile confirms that the KDM5C active site architecture and substrate-binding surface are sufficiently distinct to permit pharmacological discrimination from KDM5A, KDM5B, and KDM5D—a finding that underscores the non-redundant structural features of KDM5C relevant for both inhibitor development and isoform-specific functional studies [1]. In vivo xenograft experiments further demonstrated that this KDM5C-selective inhibition significantly reduces tumor growth in colon cancer models, establishing that isoform-specific targeting of KDM5C produces phenotypic consequences not achievable with pan-KDM5 inhibitors [1].

Selective inhibition Chemical probe development KDM5C-targeted therapeutics

KDM5C ARID and PHD1 Domains Exert Opposing Regulatory Effects on Nucleosome Demethylation Not Observed in Other KDM5 Isoforms

In vitro binding and kinetic studies using nucleosome substrates reveal that the ARID domain of KDM5C is required for efficient nucleosome demethylation, while the PHD1 domain alone exerts an inhibitory role in KDM5C catalysis [1]. This opposing regulation—activation by ARID and repression by PHD1—is a distinctive feature of KDM5C chromatin sensing that is not conserved across all KDM5 family members. The unstructured linker region between ARID and PHD1 domains interacts with PHD1 and is necessary for nucleosome binding, creating a regulatory circuit that modulates KDM5C activity on chromatin substrates [1]. Importantly, X-linked intellectual disability (XLID) mutations adjacent to these accessory domains break this regulation by enhancing DNA binding, resulting in loss of substrate chromatin recognition specificity and rendering demethylase activity lower in the presence of flanking DNA [1]. Internal deletion of the ARID and PHD1 domains has a negligible effect on in vitro enzymatic kinetics of the KDM5 family overall [2], indicating that the unique regulatory interplay observed in KDM5C is isoform-specific and not a general KDM5 family property.

Chromatin regulation Accessory domain function Nucleosome substrate recognition

KDM5C Knockout Sex-Biased Phenotype: Male-Specific Germline Gene Derepression in Brain

Analysis of Kdm5c knockout (-KO) mice reveals a sex-biased phenotype wherein male Kdm5c-KO mice aberrantly express many tissue-specific genes within the brain, the majority of which are unique to the germline [1]. By contrast, female epiblast-like cells (EpiLCs) require a higher dose of KDM5C to maintain germline silencing, establishing that germline gene repression is sexually dimorphic and KDM5C dose-dependent [1]. Male Kdm5c knockout mice recapitulate key MRXSCJ phenotypes including hyperaggression, increased seizure propensity, social deficits, and learning impairments [1]. This sex-biased functional requirement is not observed in knockout models of KDM5A or KDM5B, which exhibit distinct tissue-specific and disease-association profiles, confirming that KDM5C fulfills non-redundant biological functions that cannot be compensated by other KDM5 family members [1].

Knockout phenotype Sex-specific gene regulation Germline silencing

XE169/KDM5C Escapes X-Inactivation: A Unique Genetic Feature Among X-Linked Genes

RT-PCR analysis of somatic cell hybrids containing either an active or an inactive human X chromosome on a rodent background demonstrated that XE169 escapes X-inactivation [1]. This genetic property is rare among X-linked genes and distinguishes XE169/KDM5C from the majority of X-chromosomal loci that undergo silencing via XIST-mediated inactivation. The murine homolog Xe169 similarly escapes X-inactivation, representing the first cloned non-pseudoautosomal gene shown to escape X-inactivation in mice [2]. Comparative analysis reveals that among genes that escape X-inactivation in humans, three were evaluated in mice and unexpectedly all three were subject to X-inactivation in the murine system—except Xe169, which uniquely maintains the escape phenotype in both species [2]. This conserved escape mechanism has been exploited in quantitative PCR assays using HpaII digestion to measure X-chromosome inactivation patterns and as an essential internal control for clonality analysis with the human androgen receptor gene (HUMARA) assay [3].

X-chromosome inactivation Epigenetic regulation Clonality assay control

XE169 Protein (KDM5C): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Isoform-Specific Inhibitor Screening and Selectivity Profiling of KDM5C-Targeted Compounds

Based on the evidence that KDM5C exhibits a distinct substrate recognition motif from KDM5A/B/D [1] and that KDM5C-selective peptide inhibitors demonstrate remarkable isoform specificity in biochemical and cellular assays [2], XE169/KDM5C recombinant protein (e.g., BPS Bioscience Cat. No. 50112 with specific activity 0.14 pmole/min/μg ) is the appropriate target for screening campaigns aimed at identifying or characterizing KDM5C-selective chemical probes. Substituting KDM5A or KDM5B protein in these screens would yield misleading selectivity profiles and fail to identify compounds with genuine KDM5C isoform preference. Homogeneous assay kits utilizing AlphaLISA technology with H3K4me3 peptide substrates and demethylation-specific antibodies are optimized for this application and support 384-well format screening .

Chromatin Context-Dependent Demethylation Studies Requiring Full-Length KDM5C with Intact Regulatory Domains

For investigations examining how nucleosome structure and flanking DNA sequences modulate KDM5C demethylase activity, full-length XE169/KDM5C protein with intact ARID and PHD1 domains is essential. Evidence demonstrates that the ARID domain is required for efficient nucleosome demethylation while the PHD1 domain exerts an inhibitory role—a regulatory interplay unique to KDM5C that is disrupted in XLID-associated mutants [3]. Truncated KDM5C constructs lacking these accessory domains or substitution with other KDM5 family members will not recapitulate this chromatin-sensing behavior, compromising experimental validity for studies of disease-relevant KDM5C mutations or nucleosome-level epigenetic regulation.

X-Chromosome Inactivation and Clonality Assay Internal Control Standardization

Based on the unique genetic property of XE169/KDM5C escaping X-inactivation in both human and mouse systems [4] [5], XE169 gene-specific primers and probes serve as validated internal controls for quantitative PCR-based assays measuring X-chromosome inactivation patterns. In clonality analysis using the human androgen receptor gene (HUMARA) assay, XE169 amplification before and after HpaII digestion provides an essential measure of digestion efficiency, preventing false polyclonal patterns in hematopoietic disorders [6]. No alternative X-linked gene can substitute for this application due to the rarity and cross-species conservation of the X-inactivation escape phenotype.

Non-Histone Substrate Discovery and KDM5C-Specific Demethylation Target Validation

The characterization of KDM5C-specific recognition motifs from 180 permutated peptide substrates enables prediction and validation of KDM5C's unique non-histone protein targets [1]. For proteomics studies aiming to identify novel KDM5C substrates or validate candidate targets predicted by the KDM5C recognition motif, only authentic XE169/KDM5C protein should be employed. Using KDM5A, KDM5B, or KDM5D would yield false-positive or false-negative substrate identification because each isoform exhibits a distinct recognition motif that predicts a non-overlapping set of high-confidence substrates [1].

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